N-((3-Methyl-1H-pyrazol-4-yl)methyl)propan-1-amine
Description
N-((3-Methyl-1H-pyrazol-4-yl)methyl)propan-1-amine (CAS synonyms: ZINC36901389, AKOS009857904) is a pyrazole-derived amine with a molecular formula of C₈H₁₅N₃. The compound features a 3-methyl-1H-pyrazole ring linked via a methylene group to a propylamine chain. Its structural simplicity and functional group arrangement make it a versatile intermediate in medicinal chemistry and drug discovery, particularly for targeting enzymes or receptors requiring heterocyclic recognition motifs .
Properties
Molecular Formula |
C8H15N3 |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
N-[(5-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C8H15N3/c1-3-4-9-5-8-6-10-11-7(8)2/h6,9H,3-5H2,1-2H3,(H,10,11) |
InChI Key |
SWZOBHKUVHCFLH-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=C(NN=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((3-Methyl-1H-pyrazol-4-yl)methyl)propan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-1H-pyrazole with propan-1-amine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or dimethyl sulfoxide to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Industrial production may also involve purification steps, such as crystallization or distillation, to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Common Reaction Types for Pyrazole Amines
Pyrazole amines, including the target compound, exhibit reactivity typical of amines and heterocycles. Key reactions include:
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Nucleophilic Substitution
-
Mechanism : The amine group acts as a nucleophile, displacing leaving groups (e.g., halides) in pyrazole derivatives.
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Example : Reaction of 2-methylpropan-1-amine with 1-methyl-1H-pyrazole under controlled conditions to form substituted pyrazole amines.
-
-
Oxidation
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Agents : Potassium permanganate (acidic medium) or hydrogen peroxide.
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Products : Pyrazole oxides or oxidized amine derivatives.
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-
Reduction
-
Agents : Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
-
Products : Corresponding amines or alcohols.
-
-
Substitution Reactions
-
Conditions : Sodium hydride (NaH) in dimethylformamide (DMF).
-
Outcomes : Formation of substituted pyrazoles via nucleophilic attack.
-
Reactivity Influencing Factors
The electronic structure and substituent effects critically influence reactivity:
-
Pyrazole Ring : Electron-donating groups (e.g., methyl) enhance nucleophilicity, enabling substitution reactions.
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Amine Functionality : The amine group participates in hydrogen bonding and ionic interactions, affecting solubility and stability.
-
Electrophilic Attack : Pyrazole carbons (C-4) are susceptible to electrophilic substitution due to ring conjugation .
Stability and Handling
| Property | Description |
|---|---|
| Solubility | Polar organic solvents (e.g., ethanol, DMF) due to amine functionality. |
| Stability | Generally stable under ambient conditions; sensitive to strong acids/bases. |
| Storage | Dry, inert atmosphere to prevent degradation. |
Scientific Research Applications
N-((3-Methyl-1H-pyrazol-4-yl)methyl)propan-1-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of N-((3-Methyl-1H-pyrazol-4-yl)methyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Pyrazole Ring
N-((3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-yl)methylene)propan-1-amine (Compound 3c)
- Structure : A Schiff base derivative with a 4-chlorophenyl and phenyl group at the pyrazole 3- and 1-positions, respectively.
- Key Data :
- The Schiff base (C=N) introduces rigidity, which may influence binding kinetics in biological systems .
(E)-N-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)benzeneamine
Amine Chain Modifications
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
- Structure : Cyclopropylamine replaces the propylamine chain, with a pyridin-3-yl group at the pyrazole 1-position.
- Key Data :
- Comparison : The cyclopropyl group introduces steric constraints and metabolic stability, while the pyridine ring enhances π-π interactions. The lower synthetic yield (17.9% vs. typical 50–60% for propylamine derivatives) highlights challenges in cyclopropane integration .
3-(5-Methyl-1H-pyrazol-1-yl)propan-1-amine
Pharmacologically Active Analogs
3-(3-Fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine (S8F)
- Structure : Fluorophenyl and imidazole-pyrimidine moieties linked to propylamine.
- Key Data: Molecular Weight: 311.357 g/mol. Biological Role: Inhibits neuronal nitric oxide synthase (nNOS) with high affinity (PDB ID: 4V3V) .
- Comparison: The fluorophenyl and imidazole-pyrimidine groups confer target specificity for nNOS, a feature absent in the simpler pyrazole-amine scaffold .
N-[(2,4-Difluorophenyl)methyl]propan-1-amine
Tabulated Comparison of Key Compounds
Biological Activity
N-((3-Methyl-1H-pyrazol-4-yl)methyl)propan-1-amine is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antifungal, and enzyme inhibition properties, supported by research findings and data tables.
Chemical Structure and Properties
The compound this compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the propan-1-amine moiety enhances its interaction with various biological targets.
1. Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown promising results against various bacterial strains.
| Compound | Inhibition Zone (mm) | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| 7b | 20 | 0.22 | 0.25 |
| Acarbose | 15 | 0.5 | 0.6 |
The compound 7b , a derivative of pyrazole, exhibited the highest antimicrobial activity with a minimum inhibitory concentration (MIC) of 0.22 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
2. Antifungal Activity
This compound and its derivatives have also been evaluated for antifungal activity. Research indicates that these compounds can inhibit the growth of several fungal strains.
| Fungal Strain | Inhibition Zone (mm) |
|---|---|
| Aspergillus niger | 16 |
| Geotrichum candidum | 14 |
| Penicillium digitatum | 15 |
These results suggest that the compound has effective antifungal properties comparable to standard antifungal agents .
3. Enzyme Inhibition
One of the notable activities of this compound is its ability to inhibit enzymes such as alpha-amylase, which plays a crucial role in carbohydrate metabolism.
| Compound | IC50 (mg/mL) |
|---|---|
| N-(pyrazole) | 0.134 |
| Acarbose | 0.26 |
The IC50 value indicates that N-(pyrazole) exhibits superior alpha-amylase inhibition compared to acarbose, suggesting potential applications in managing diabetes .
Case Studies
Case Study 1: Antimicrobial Evaluation
A study evaluated several pyrazole derivatives for their antimicrobial efficacy against common pathogens. The findings indicated that derivatives like N-(pyrazole) significantly inhibited bacterial growth, supporting their use as potential therapeutic agents .
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition properties of pyrazole derivatives, revealing that modifications to the pyrazole structure could enhance inhibitory activity against alpha-amylase. This suggests a pathway for developing more effective antidiabetic drugs .
Q & A
Q. What experimental and computational methods validate target engagement in cellular pathways?
- Methodology :
- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts.
- RNAi/CRISPR : Knock down putative targets and assess compound efficacy changes.
- Pathway analysis : Use transcriptomics (RNA-seq) to identify downstream effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
